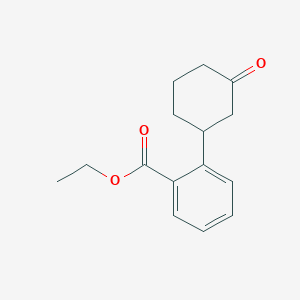

Ethyl 2-(3-oxocyclohexyl)benzoate

Description

Ethyl 2-(3-oxocyclohexyl)benzoate is an ester derivative of benzoic acid featuring a 3-oxocyclohexyl substituent at the 2-position of the benzene ring. The compound combines the aromatic benzoate framework with a cyclohexanone moiety, which introduces steric bulk and a reactive ketone group. The ketone group at the 3-position of the cyclohexyl ring may influence reactivity, solubility, and applications in organic synthesis or material science .

Properties

IUPAC Name |

ethyl 2-(3-oxocyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-4,8-9,11H,2,5-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNKHFNMAHQJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573108 | |

| Record name | Ethyl 2-(3-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284022-85-1 | |

| Record name | Ethyl 2-(3-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxocyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-(3-oxocyclohexyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents are employed

Major Products:

Scientific Research Applications

Ethyl 2-(3-oxocyclohexyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxocyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-oxocycloclohexyl group introduces steric hindrance and a ketone functionality, which may reduce solubility in polar solvents compared to smaller substituents like methoxy or dimethylamino. Electron-donating groups (e.g., methoxy, dimethylamino) enhance stability and reactivity in polymerization, as seen in resin cement studies . In contrast, the electron-withdrawing ketone in this compound may favor reactions like enolate formation or condensations.

- Positional Influence : Substituents at the 2-position (vs. 4-position) may alter steric and electronic interactions in synthesis or material applications.

Physicochemical Properties

While direct data for this compound are unavailable, comparisons with analogs suggest:

- Solubility: Likely lower in polar solvents (e.g., ethanol) than Ethyl 2-methoxybenzoate (soluble in ethanol ) due to the bulky cyclohexyl group.

- Melting/Boiling Points : Expected to be higher than Ethyl benzoate (−34°C) but lower than aromatic analogs with rigid substituents.

- Spectroscopic Features: The ketone group would show a strong C=O stretch (~1700 cm⁻¹) in IR, distinct from methoxy (C-O stretch ~1250 cm⁻¹) or dimethylamino (N-H/N-C stretches) groups .

Biological Activity

Ethyl 2-(3-oxocyclohexyl)benzoate is a compound of interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C16H22O3

- Molecular Weight : 246.302 g/mol

- LogP Value : 3.090, indicating moderate lipophilicity which may enhance absorption and distribution in biological systems.

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, it is known that esters like this compound can participate in trans-esterification reactions under acidic conditions, which may influence their biological activity.

Potential Mechanisms:

- Enzyme Interactions : The compound may interact with various enzymes in metabolic pathways, potentially acting as a substrate or inhibitor.

- Cellular Uptake : Its lipophilicity suggests that it could easily cross cell membranes, affecting intracellular processes.

Biological Activity

This compound has been studied for various biological activities, including:

- Antifungal Activity : Preliminary studies indicate that derivatives of similar compounds exhibit antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

- Cytotoxicity : Some related compounds have shown selective cytotoxicity toward cancer cell lines, indicating that this compound might also possess anticancer properties .

Research Findings

Recent studies have explored the synthesis and characterization of this compound and its derivatives. Here are some highlights from the literature:

Case Studies

- Antifungal Screening : In a study screening various organotin derivatives for antifungal activity, several compounds demonstrated superior inhibition against fungal growth compared to traditional antifungals like ketoconazole. This suggests that this compound could be a candidate for further antifungal research .

- Cytotoxicity Assessment : A comparative analysis of structurally similar compounds revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells. This raises the possibility that this compound may share similar properties warranting further investigation in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.